molecular formula C22H21N3O2S B2987078 2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 941967-77-7

2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2987078
CAS No.: 941967-77-7
M. Wt: 391.49
InChI Key: ZXQYCDSNTYJRQT-UHFFFAOYSA-N
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Description

2-Benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a cyclopenta-fused thiazole derivative characterized by a benzamido group at position 2 and a phenethylcarboxamide substituent at position 4 of the thiazole core. The compound’s synthesis typically involves multi-step reactions, including cyclization, alkylation, and carboxamide coupling, as inferred from analogous synthetic pathways in cyclopenta-thiazole derivatives .

Properties

IUPAC Name

2-benzamido-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-20(16-9-5-2-6-10-16)25-22-24-19-17(11-12-18(19)28-22)21(27)23-14-13-15-7-3-1-4-8-15/h1-10,17H,11-14H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQYCDSNTYJRQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCCC3=CC=CC=C3)N=C(S2)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structure of this compound suggests various mechanisms of action that could be harnessed for therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyclopentathiazole ring, which contributes to its biological properties. Its molecular formula is C15H16N2O2SC_{15}H_{16}N_2O_2S, with a molecular weight of 288.36 g/mol. The presence of the benzamide and phenethyl groups enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole derivatives exhibit significant anticancer properties. For instance, research has shown that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)10Apoptosis induction
Compound BHeLa (Cervical Cancer)15Cell cycle arrest
2-benzamido-N-phenethyl...A549 (Lung Cancer)TBDTBD

Antimicrobial Activity

The compound's thiazole moiety is known for its antimicrobial properties. Preliminary tests suggest that it may inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
E. coliTBD
S. aureusTBD
C. albicansTBD

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have been studied for their potential as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine, thereby improving cognitive functions.

Table 3: Acetylcholinesterase Inhibition Studies

CompoundIC50 (µM)Reference
Compound C5.0
Compound D3.0
2-benzamido-N-phenethyl...TBDTBD

Case Studies

A notable study involving similar thiazole compounds demonstrated their efficacy in reducing tumor growth in vivo models. The study utilized xenograft models where the compounds were administered at varying doses, showing a dose-dependent response in tumor reduction.

The biological activity of 2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : As an acetylcholinesterase inhibitor, it may prevent the breakdown of acetylcholine.
  • Induction of Apoptosis : It may activate apoptotic pathways in cancer cells.
  • Antimicrobial Action : The thiazole ring facilitates interaction with microbial enzymes or membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-benzamido-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide are compared below with three closely related compounds.

Functional Group and Reactivity Differences

  • Target vs. Triazole Derivatives [7–9] : The target compound’s thiazole core differs from the 1,2,4-triazole system in [7–9], which lacks the cyclopenta ring. The presence of the C=S group in [7–9] (IR: 1247–1255 cm⁻¹) contrasts with the thiazole’s inherent C-N and C-S bonds, altering electronic properties and tautomeric behavior .
  • Target vs. Cyclopenta[b]thiophene Analog : Replacing thiazole with thiophene removes the nitrogen atom, reducing hydrogen-bonding capacity. The pyrazolylcarboxamide substituent in may enhance solubility compared to the phenethyl group in the target compound.
  • Target vs.

Spectral and Analytical Insights

  • IR Spectroscopy: The target compound’s benzamido group would exhibit a C=O stretch near 1660–1680 cm⁻¹, similar to hydrazinecarbothioamides .
  • NMR Spectroscopy : The phenethyl group’s aromatic protons (δ 7.2–7.4 ppm) and methylene protons (δ 3.5–4.0 ppm) would distinguish it from the cyclopropyl signals (δ 0.8–1.2 ppm) in and the pyrazole methyl groups (δ 2.1–2.3 ppm) in .

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis likely requires precise control over alkylation and amidation steps, as seen in analogous cyclopenta-thiazole systems . Competing reactions, such as N- vs.
  • Structure-Activity Relationships (SAR) : The phenethyl group may enhance lipophilicity and membrane permeability compared to smaller substituents (e.g., cyclopropyl in ). Conversely, electron-withdrawing groups (e.g., sulfonyl in [7–9]) could modulate bioactivity by altering electronic density .

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